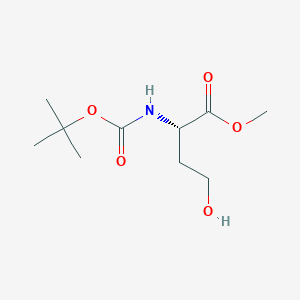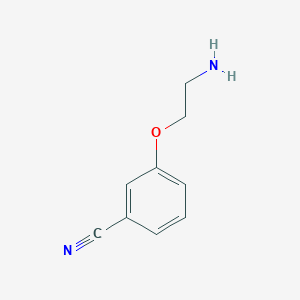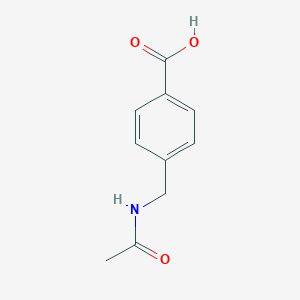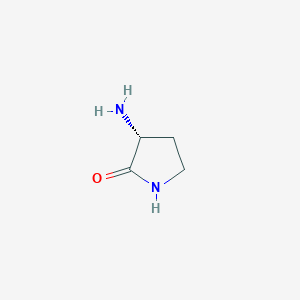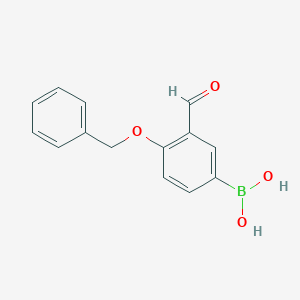
Acide 3-formyl-4-benzyloxyphénylboronique
Vue d'ensemble
Description
3-Formyl-4-benzyloxyphenylboronic acid is a boronic acid derivative that features a formyl group at the third position and a benzyloxy group at the fourth position on the phenyl ring. Boronic acids are known for their versatility in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds
Applications De Recherche Scientifique
3-Formyl-4-benzyloxyphenylboronic acid has several applications in scientific research:
Mécanisme D'action
Target of Action
3-Formyl-4-benzyloxyphenylboronic acid, also known as 4-Benzyloxy-3-formylphenylboronic acid, is primarily used as a synthetic intermediate in organic synthesis . It is often used in the Suzuki-Miyaura reaction, which is a type of cross-coupling reaction . This reaction is important for the synthesis of many inhibitors of serine proteases . Therefore, the primary targets of this compound are the molecules involved in these reactions.
Mode of Action
The Suzuki-Miyaura coupling reaction involves the formation of a carbon-carbon bond between two different organic groups . One group is formally electrophilic and undergoes oxidative addition with palladium, forming a new Pd-C bond . The other group, which includes the 3-Formyl-4-benzyloxyphenylboronic acid, is formally nucleophilic and is transferred from boron to palladium . This process is known as transmetalation .
Biochemical Pathways
The Suzuki-Miyaura reaction is a key biochemical pathway affected by 3-Formyl-4-benzyloxyphenylboronic acid . This reaction is widely used in organic synthesis to create carbon-carbon bonds . The downstream effects of this reaction can lead to the synthesis of various organic compounds, including inhibitors of serine proteases .
Pharmacokinetics
It is known that boronic acids are generally stable, readily prepared, and environmentally benign . These properties suggest that the compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
The primary result of the action of 3-Formyl-4-benzyloxyphenylboronic acid is the formation of new carbon-carbon bonds through the Suzuki-Miyaura reaction . This can lead to the synthesis of various organic compounds, including inhibitors of serine proteases . These inhibitors can potentially be used in the treatment of diseases where serine proteases play a role.
Action Environment
The action of 3-Formyl-4-benzyloxyphenylboronic acid can be influenced by various environmental factors. For example, the Suzuki-Miyaura reaction is known to be exceptionally mild and tolerant of various functional groups
Analyse Biochimique
Biochemical Properties
3-Formyl-4-benzyloxyphenylboronic acid plays a role in biochemical reactions, particularly in the Suzuki-Miyaura reaction, which is important for the synthesis of many inhibitors of serine proteases .
Cellular Effects
It is known that phenyl boronic acids, a related class of compounds, are used as inhibitors of serine protease and kinase enzymes which increase the growth, progression, and metastasis of tumor cells .
Molecular Mechanism
It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Formyl-4-benzyloxyphenylboronic acid typically involves the introduction of the formyl and benzyloxy groups onto a phenylboronic acid precursor. One common method is to start with 4-benzyloxyphenylboronic acid and introduce the formyl group via a formylation reaction. This can be achieved using reagents such as Vilsmeier-Haack reagent or by employing a Gattermann-Koch reaction .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
3-Formyl-4-benzyloxyphenylboronic acid can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Suzuki-Miyaura Coupling: Palladium catalyst, aryl or vinyl halides, base (e.g., potassium carbonate), solvent (e.g., ethanol or water).
Major Products Formed
Oxidation: 3-Carboxy-4-benzyloxyphenylboronic acid.
Reduction: 3-Hydroxymethyl-4-benzyloxyphenylboronic acid.
Suzuki-Miyaura Coupling: Various biaryl compounds depending on the halide used.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Formylphenylboronic acid: Lacks the benzyloxy group, making it less hydrophobic and potentially less effective in certain applications.
4-Formylphenylboronic acid: Similar structure but with the formyl group at the fourth position, which may affect its reactivity and binding properties.
4-Benzyloxyphenylboronic acid: Lacks the formyl group, which limits its reactivity in certain chemical transformations.
Uniqueness
3-Formyl-4-benzyloxyphenylboronic acid is unique due to the presence of both the formyl and benzyloxy groups, which confer specific reactivity and binding properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development .
Propriétés
IUPAC Name |
(3-formyl-4-phenylmethoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BO4/c16-9-12-8-13(15(17)18)6-7-14(12)19-10-11-4-2-1-3-5-11/h1-9,17-18H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SELUMTHJWHLSBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OCC2=CC=CC=C2)C=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00400647 | |
| Record name | [4-(Benzyloxy)-3-formylphenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00400647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121124-98-9 | |
| Record name | B-[3-Formyl-4-(phenylmethoxy)phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=121124-98-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4-(Benzyloxy)-3-formylphenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00400647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


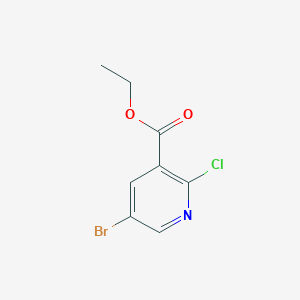
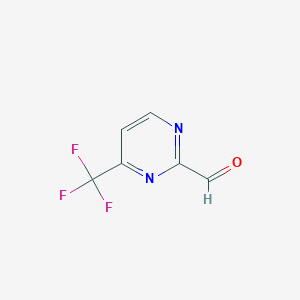

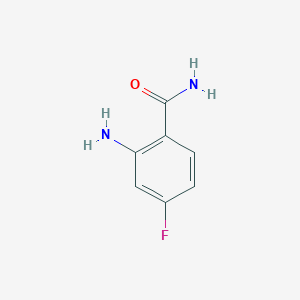
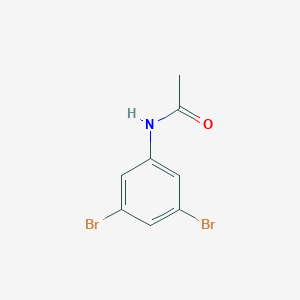
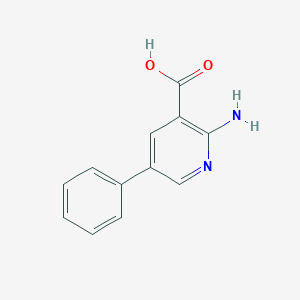
![2-Amino-6-bromopyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B111352.png)
